2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt
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Overview
Description
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt, also known as K-Oxyma, is a compound used in peptide synthesis . It has an empirical formula of C5H5KN2O3 and a molecular weight of 180.20 .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that it’s used as an additive for carbodiimides in peptide synthesis . Carbodiimides are compounds used in peptide coupling reactions, which are key steps in the synthesis of peptides.Physical And Chemical Properties Analysis
This compound is a powder form and has a melting point of 141-147°C . It’s soluble in a few solvents common in peptide synthesis, such as dichloromethane or dimethylformamide . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Non-Explosive Replacement for HOBt and HOAt
K-Oxyma is used as a non-explosive replacement for HOBt (Hydroxybenzotriazole) and HOAt (Hydroxyazabenzotriazole). It has at least comparable performance to HOAt .
Peptide Bond Formations
K-Oxyma outperforms HOAt in sterically demanding peptide bond formations. This makes it particularly useful in the formation of hindered peptides .
Compatible with Carbodiimide-Mediated Coupling
K-Oxyma is compatible with carbodiimide-mediated coupling. Carbodiimides are commonly used in peptide synthesis to activate carboxylic acids for amide bond formation .
Solution and Solid Phase Peptide Coupling
K-Oxyma can be used in both solution and solid phase peptide coupling. This versatility makes it a valuable tool in peptide synthesis .
Less Epimerization in Fragment Condensation Reactions
K-Oxyma results in less epimerization than HOBt in fragment condensation reactions. Epimerization can lead to the formation of unwanted stereoisomers, so minimizing it is crucial in peptide synthesis .
Useful in Peptide Coupling on Mild Acid-Labile Resins
The K-salt of K-Oxyma is especially useful in peptide coupling on mild acid-labile resins such as 2-chlorotrityl. This leads to minimal to no cleavage of the peptide from the resin due to its more alkaline character .
Mechanism of Action
properties
IUPAC Name |
potassium;ethyl (2E)-2-cyano-2-oxidoiminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.K/c1-2-10-5(8)4(3-6)7-9;/h9H,2H2,1H3;/q;+1/p-1/b7-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBMUWGNRJITLS-KQGICBIGSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=N[O-])C#N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/[O-])/C#N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-(hydroxyimino)acetic acid ethyl ester, potassium salt | |
CAS RN |
158014-03-0 |
Source
|
Record name | 158014-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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